molecular formula C16H12BrN3OS B2434261 N-([2,3'-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide CAS No. 1903127-33-2

N-([2,3'-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide

Cat. No.: B2434261
CAS No.: 1903127-33-2
M. Wt: 374.26
InChI Key: JDVCZSOXWXJNIP-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide is a complex organic compound that features a bipyridine moiety linked to a bromothiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide typically involves several steps, starting with the preparation of the bipyridine and bromothiophene intermediates. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

N-([2,3’-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-3-ylmethyl)-4-bromothiophene-2-carboxamide is unique due to its combination of bipyridine and bromothiophene moieties, which confer distinct chemical and biological properties. This compound’s ability to form stable metal complexes and its potential bioactivity make it a valuable tool in various research fields.

Properties

IUPAC Name

4-bromo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c17-13-7-14(22-10-13)16(21)20-9-12-4-2-6-19-15(12)11-3-1-5-18-8-11/h1-8,10H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVCZSOXWXJNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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